molecular formula C16H14N2O B14554060 (6aR,11bR)-5-Methyl-5,6a,7,11b-tetrahydro-6H-indolo[2,3-c]quinolin-6-one CAS No. 62048-39-9

(6aR,11bR)-5-Methyl-5,6a,7,11b-tetrahydro-6H-indolo[2,3-c]quinolin-6-one

Cat. No.: B14554060
CAS No.: 62048-39-9
M. Wt: 250.29 g/mol
InChI Key: GEIDPSDWSQYWGF-HUUCEWRRSA-N
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Description

(6aR,11bR)-5-Methyl-5,6a,7,11b-tetrahydro-6H-indolo[2,3-c]quinolin-6-one is a complex organic compound that belongs to the class of indoloquinolines This compound is characterized by its unique structure, which includes a fused indole and quinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6aR,11bR)-5-Methyl-5,6a,7,11b-tetrahydro-6H-indolo[2,3-c]quinolin-6-one typically involves multi-step organic reactions. One common synthetic route includes the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone under acidic conditions to form the indoloquinoline core. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(6aR,11bR)-5-Methyl-5,6a,7,11b-tetrahydro-6H-indolo[2,3-c]quinolin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

(6aR,11bR)-5-Methyl-5,6a,7,11b-tetrahydro-6H-indolo[2,3-c]quinolin-6-one has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (6aR,11bR)-5-Methyl-5,6a,7,11b-tetrahydro-6H-indolo[2,3-c]quinolin-6-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to intercalate into DNA, thereby inhibiting DNA replication and transcription. Additionally, it may interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (6aR,11bR)-5-Methyl-5,6a,7,11b-tetrahydro-6H-indolo[2,3-c]quinolin-6-one: can be compared with other indoloquinoline derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of a methyl group at the 5-position. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

62048-39-9

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

(6aR,11bR)-5-methyl-7,11b-dihydro-6aH-indolo[2,3-c]quinolin-6-one

InChI

InChI=1S/C16H14N2O/c1-18-13-9-5-3-7-11(13)14-10-6-2-4-8-12(10)17-15(14)16(18)19/h2-9,14-15,17H,1H3/t14-,15-/m1/s1

InChI Key

GEIDPSDWSQYWGF-HUUCEWRRSA-N

Isomeric SMILES

CN1C2=CC=CC=C2[C@@H]3[C@H](C1=O)NC4=CC=CC=C34

Canonical SMILES

CN1C2=CC=CC=C2C3C(C1=O)NC4=CC=CC=C34

Origin of Product

United States

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